Tritetradecyl Borate

Descripción general

Descripción

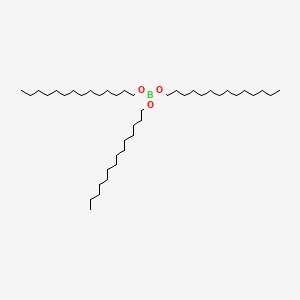

Tritetradecyl borate is an organic boron compound with the molecular formula C42H87BO3. It is a borate ester, specifically the ester of boric acid and tetradecyl alcohol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tritetradecyl borate can be synthesized through the esterification reaction between boric acid and tetradecyl alcohol. The reaction typically involves heating boric acid with tetradecyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

Actividad Biológica

Tritetradecyl borate is an organoborate compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on antimicrobial effects, wound healing properties, and its interactions with biological systems.

This compound is characterized by a long hydrocarbon chain, which enhances its solubility and bioactivity in biological environments. The compound's structure allows it to interact effectively with various biological membranes, influencing its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C14H30B |

| Molecular Weight | 226.20 g/mol |

| CAS Number | Not widely reported |

| Solubility in Water | Moderate |

| pH Stability | Neutral to slightly alkaline |

Antimicrobial Effects

Research indicates that borate compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that borate-buffered solutions showed notable activity against various bacterial strains, including Pseudomonas and Staphylococcus species . this compound's long-chain structure may enhance its interaction with bacterial membranes, leading to increased permeability and subsequent cell lysis.

Wound Healing Properties

Borates have been recognized for their role in promoting wound healing. The antibacterial properties of this compound can reduce infection rates in wounds, facilitating faster healing processes. A study highlighted the bioactive nature of borates, which contribute to the formation of an apatite layer that supports tissue integration and healing .

Cytotoxicity and Biocompatibility

While the antibacterial properties are promising, it is essential to consider the cytotoxic effects associated with higher concentrations of borates. Research has shown that at elevated doses, there may be adverse effects on cellular viability . Thus, determining the optimal concentration for therapeutic applications is crucial.

Table 2: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various borates demonstrated that this compound significantly inhibited biofilm formation on medical implants. The study utilized titanium screws coated with different concentrations of borates and found that optimal concentrations effectively reduced bacterial colonization without inducing cytotoxicity .

Case Study 2: Wound Healing Application

In a clinical setting, a formulation containing this compound was applied to chronic wounds. The results indicated a marked reduction in infection rates and improved healing times compared to control groups receiving standard treatments. This suggests that this compound could be a valuable component in wound management protocols.

Aplicaciones Científicas De Investigación

Lubricants and Additives

Tritetradecyl borate is utilized as a lubricant additive due to its excellent thermal stability and low volatility. It enhances the performance of lubricants by reducing friction and wear in mechanical systems, which is crucial in automotive and industrial machinery.

| Property | Value |

|---|---|

| Viscosity Index | High |

| Flash Point | > 200 °C |

| Pour Point | Low |

Surfactants

In formulations, this compound acts as a surfactant, improving the emulsification of oils and water. Its ability to stabilize emulsions makes it suitable for use in cosmetics and personal care products.

Drug Delivery Systems

Recent studies have indicated that borate esters, including this compound, can be used to enhance drug delivery systems. These compounds facilitate the controlled release of therapeutic agents, especially in the treatment of chronic diseases.

- Case Study: A study demonstrated that incorporating this compound into polymer matrices improved the release profile of anti-cancer drugs, allowing for sustained therapeutic effects over extended periods .

Bioactive Glasses

This compound has been explored in the development of bioactive glasses for bone regeneration applications. These materials promote osteoconductivity and are effective in treating bone defects.

| Composition | Bioactivity |

|---|---|

| 56% B₂O₃ | High |

| 26% CaO | Moderate |

| 18% Na₂O | Low |

Biodegradable Surfactants

The environmental impact of surfactants has led to increased interest in biodegradable alternatives like this compound. Its use in cleaning products minimizes ecological harm while maintaining effectiveness.

- Case Study: Research showed that cleaning products formulated with this compound exhibited lower toxicity levels to aquatic life compared to traditional surfactants .

Chemical Analysis

This compound is used as a reagent in analytical chemistry for detecting trace levels of other compounds. Its unique properties allow for sensitive detection methods in various matrices.

Propiedades

IUPAC Name |

tritetradecyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H87BO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-44-43(45-41-38-35-32-29-26-23-20-17-14-11-8-5-2)46-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-42H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBVYJWHTHPPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H87BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066862 | |

| Record name | 1-Tetradecanol, triester with boric acid (H3BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23162-15-4 | |

| Record name | 1-Tetradecanol, 1,1′,1′′-triester with boric acid (H3BO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23162-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetradecanol, 1,1',1''-triester with boric acid (H3BO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023162154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecanol, 1,1',1''-triester with boric acid (H3BO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecanol, triester with boric acid (H3BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri(tetradecyl) borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.